5-Oxo-3-phenyl-7-(3,4,5-trimethoxyphenyl)-4,5,6,7-tetrahydrothieno[3,2-b]pyridine-2-carboxylic acid
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Overview
Description
5-Oxo-3-phenyl-7-(3,4,5-trimethoxyphenyl)-4,5,6,7-tetrahydrothieno[3,2-b]pyridine-2-carboxylic acid is a complex organic compound featuring a thieno[3,2-b]pyridine core.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Oxo-3-phenyl-7-(3,4,5-trimethoxyphenyl)-4,5,6,7-tetrahydrothieno[3,2-b]pyridine-2-carboxylic acid typically involves multi-step organic reactions. One common method includes the condensation of 3,4,5-trimethoxybenzaldehyde with appropriate thieno[3,2-b]pyridine precursors under acidic or basic conditions . The reaction conditions often require refluxing in ethanol or other suitable solvents, followed by purification steps such as recrystallization or chromatography .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors to ensure consistent reaction conditions and the implementation of automated purification systems to streamline the process .
Chemical Reactions Analysis
Types of Reactions
5-Oxo-3-phenyl-7-(3,4,5-trimethoxyphenyl)-4,5,6,7-tetrahydrothieno[3,2-b]pyridine-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of dihydro or tetrahydro derivatives.
Substitution: Electrophilic or nucleophilic substitution reactions can modify the phenyl or trimethoxyphenyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, and reducing agents such as sodium borohydride for reduction. Substitution reactions may involve halogenating agents or nucleophiles like amines or thiols .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce dihydro derivatives .
Scientific Research Applications
5-Oxo-3-phenyl-7-(3,4,5-trimethoxyphenyl)-4,5,6,7-tetrahydrothieno[3,2-b]pyridine-2-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of 5-Oxo-3-phenyl-7-(3,4,5-trimethoxyphenyl)-4,5,6,7-tetrahydrothieno[3,2-b]pyridine-2-carboxylic acid involves its interaction with specific molecular targets. The trimethoxyphenyl group is known to inhibit enzymes such as tubulin and heat shock protein 90 (Hsp90), which are involved in cell division and stress response pathways . This inhibition can lead to the disruption of cellular processes, making the compound a potential anti-cancer agent.
Comparison with Similar Compounds
Similar Compounds
Colchicine: Contains a trimethoxyphenyl group and is used as an anti-gout agent.
Podophyllotoxin: Another compound with a trimethoxyphenyl group, used for treating genital warts.
Combretastatin: A potent microtubule targeting agent with a trimethoxyphenyl group.
Uniqueness
5-Oxo-3-phenyl-7-(3,4,5-trimethoxyphenyl)-4,5,6,7-tetrahydrothieno[3,2-b]pyridine-2-carboxylic acid is unique due to its thieno[3,2-b]pyridine core, which is not commonly found in other compounds with similar pharmacological properties. This unique structure may contribute to its distinct biological activities and potential therapeutic applications.
Properties
Molecular Formula |
C23H21NO6S |
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Molecular Weight |
439.5 g/mol |
IUPAC Name |
5-oxo-3-phenyl-7-(3,4,5-trimethoxyphenyl)-6,7-dihydro-4H-thieno[3,2-b]pyridine-2-carboxylic acid |
InChI |
InChI=1S/C23H21NO6S/c1-28-15-9-13(10-16(29-2)20(15)30-3)14-11-17(25)24-19-18(12-7-5-4-6-8-12)22(23(26)27)31-21(14)19/h4-10,14H,11H2,1-3H3,(H,24,25)(H,26,27) |
InChI Key |
WBJWGQWQPZMTAG-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C2CC(=O)NC3=C2SC(=C3C4=CC=CC=C4)C(=O)O |
Origin of Product |
United States |
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